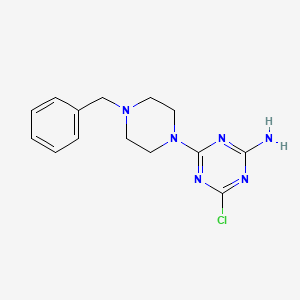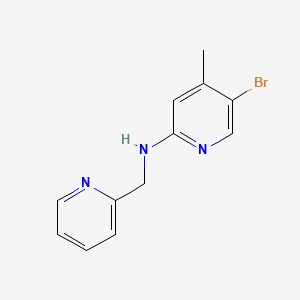
5-Bromo-4-methyl-N-(2-pyridinylmethyl)-2-pyridinamine
Descripción general
Descripción
5-Bromo-4-methyl-N-(2-pyridinylmethyl)-2-pyridinamine (5-BMPP) is a small molecule that has been studied extensively for its potential use in various biochemical and physiological processes. 5-BMPP is a brominated pyridine derivative, and is a member of the pyridine family of compounds. It has been studied for its potential applications in drug design, enzymatic catalysis, and more. 5-BMPP is of particular interest due to its ability to interact with DNA and RNA, as well as its ability to bind to certain proteins.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Bromo-4-methyl-N-(2-pyridinylmethyl)-2-pyridinamine is a compound involved in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These reactions facilitate the production of novel compounds with potential applications in various fields, including materials science and pharmacology. The synthesis process often involves reacting the compound with arylboronic acids, leading to moderate to good yields of the desired products. Density Functional Theory (DFT) studies, such as those involving frontier molecular orbitals analysis and molecular electrostatic potential, help in understanding the chemical properties and reaction pathways of these pyridine derivatives (Ahmad et al., 2017).
Biological and Pharmacological Activities
The synthesized pyridine derivatives exhibit a range of biological activities. For instance, some compounds show significant anti-thrombolytic activity, indicating their potential in treating blood clot-related disorders. Others display biofilm inhibition properties, suggesting their use in combating biofilm-associated infections. The haemolytic activities of these compounds are also studied to assess their safety profile in biological systems. Notably, specific derivatives have demonstrated potent inhibitory effects against bacterial strains such as Escherichia coli, highlighting their potential as antibacterial agents (Ahmad et al., 2017).
Material Science Applications
In addition to biological activities, pyridine derivatives synthesized from 5-Bromo-4-methyl-N-(2-pyridinylmethyl)-2-pyridinamine can be explored as chiral dopants for liquid crystals. The DFT studies that describe the reaction pathways and chemical properties of these compounds also shed light on their potential applications in the design and development of advanced materials with specific optical and electronic properties (Ahmad et al., 2017).
Propiedades
IUPAC Name |
5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-6-12(16-8-11(9)13)15-7-10-4-2-3-5-14-10/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXUVYLRCKHMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



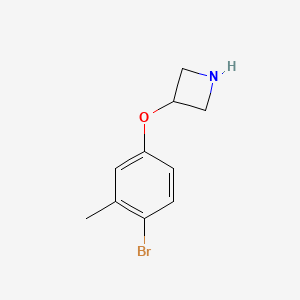
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)
![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)
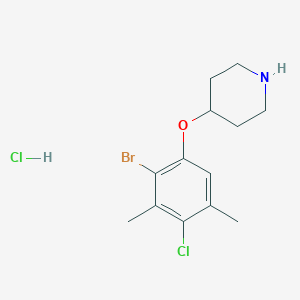



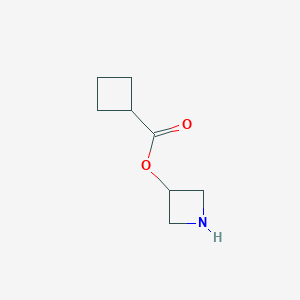
![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)
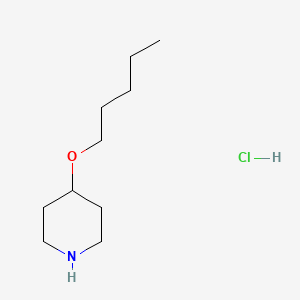
![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
